molecular formula C21H18N2O2 B5911547 (E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one

(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one

Cat. No.: B5911547
M. Wt: 330.4 g/mol
InChI Key: TVUORSPKQYSZHK-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyaniline moiety linked to a pyridinylbutenone framework. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one typically involves the reaction of 4-phenoxyaniline with a pyridinylbutenone precursor. One common method includes the use of 3,4,4-trichloro-1,1-bis(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobuta-1,3-diene as a starting material. This compound reacts with 4-phenoxyaniline under specific conditions to form the desired product . The reaction is usually carried out in an organic solvent such as diethyl ether at room temperature, followed by a cooling step to precipitate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit tyrosine kinases or other enzymes involved in cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one can be compared with other similar compounds, such as:

    4-phenoxyaniline derivatives: These compounds share the phenoxyaniline moiety and exhibit similar chemical properties.

    Pyridinylbutenone derivatives: These compounds share the pyridinylbutenone framework and may have similar biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-phenoxyanilino)-1-pyridin-3-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-16(14-21(24)17-6-5-13-22-15-17)23-18-9-11-20(12-10-18)25-19-7-3-2-4-8-19/h2-15,23H,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUORSPKQYSZHK-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.